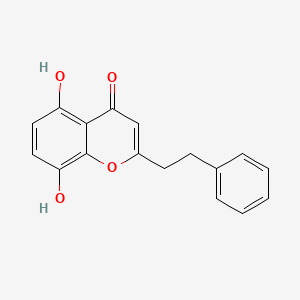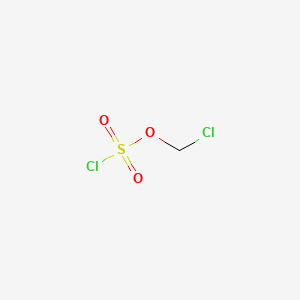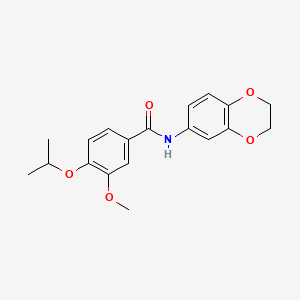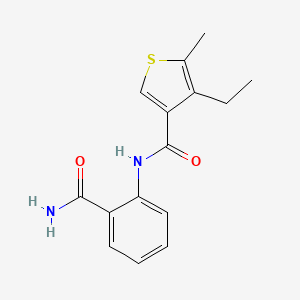![molecular formula C23H24N4O2S B1222479 7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile](/img/structure/B1222479.png)
7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile is a sulfonamide.
Scientific Research Applications
Protozoan Parasite Growth Inhibition
Research has highlighted the potential of certain quinoline derivatives in inhibiting the growth of protozoan parasites. Compounds similar to 7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile have shown effectiveness against pathogens causing diseases like human African trypanosomiasis, Chagas disease, leishmaniasis, and malaria. These findings suggest a promising avenue for drug discovery in combating these significant tropical infections (Devine et al., 2015).
Src Kinase Activity Inhibition
Another study investigated the inhibition of Src kinase activity, a critical enzyme in various cellular processes, by quinolinecarbonitriles. Among the tested compounds, specific derivatives showed potent Src inhibitory activity, indicating potential applications in targeting diseases associated with abnormal Src kinase function (Boschelli et al., 2007).
Hypoxic-Cytotoxic Agent Development
Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, similar in structure to the compound , have been synthesized and evaluated for their hypoxic-cytotoxic activities. These compounds, with modifications in their lateral chains, exhibited potent activities, suggesting their potential as therapeutic agents in hypoxia-related pathologies (Ortega et al., 2000).
Cancer Treatment Potential
Studies on quinoline-thiazole hybrid compounds, similar to the compound , have demonstrated potential in cancer treatment. These compounds exhibited cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Sarangi et al., 2020).
Chemical Synthesis and Transformation
Research on the chemical transformations and synthesis of quinoline derivatives has expanded the understanding of their chemical properties, aiding in the development of new drugs and materials. These studies contribute to the broader field of chemical synthesis, providing insights into novel synthetic routes and transformations (Cruz Cruz et al., 2009).
properties
Product Name |
7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile |
|---|---|
Molecular Formula |
C23H24N4O2S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H24N4O2S/c1-17-5-8-21(9-6-17)30(28,29)27-11-3-10-26(12-13-27)23-20(16-24)15-19-7-4-18(2)14-22(19)25-23/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
ADZSGAYQELWUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3=C(C=C4C=CC(=CC4=N3)C)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1222404.png)
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
![2-[[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-methylamino]acetic acid methyl ester](/img/structure/B1222408.png)

![1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1222411.png)
![2-[[2-[(3,7-Dimethyl-2-quinolinyl)thio]-1-oxoethyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1222415.png)

![4-methoxy-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B1222417.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)